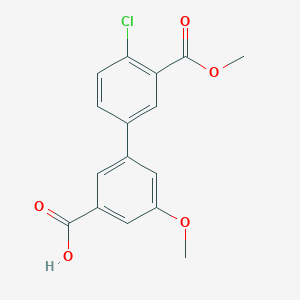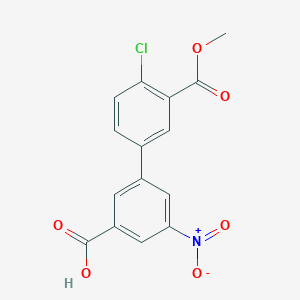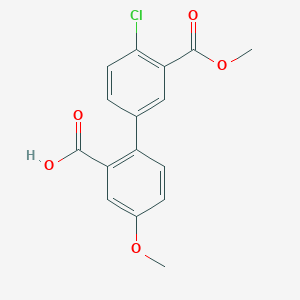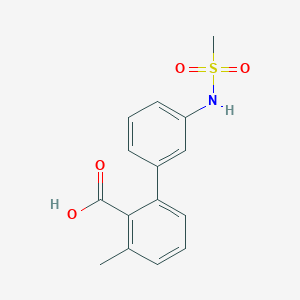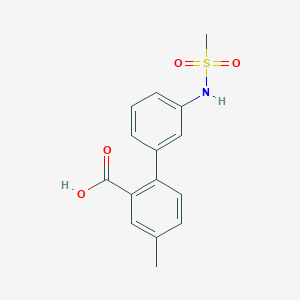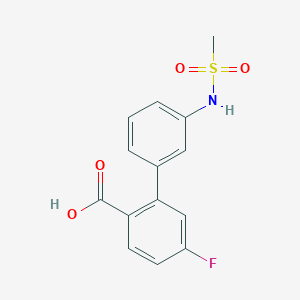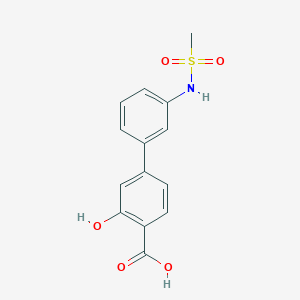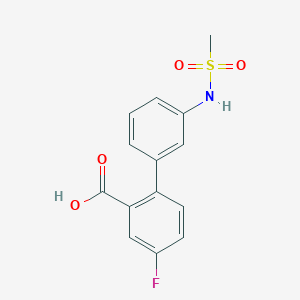
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemical and physiological research, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of different compounds on cell signaling pathways, gene expression, and enzyme activity. It has also been used in laboratory experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed that the compound binds to specific receptors in cells, which then activates signaling pathways that lead to the desired effect. This can include changes in gene expression, enzyme activity, or other biochemical and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) vary depending on the application. In biochemical studies, the compound has been shown to modulate the activity of enzymes, alter gene expression, and affect cell signaling pathways. In physiological studies, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively easy to synthesize and purify, which makes it ideal for use in a variety of research applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.
Direcciones Futuras
The potential future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies could be conducted to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to investigate the potential use of this compound in the development of novel drugs or other therapeutic agents.
Métodos De Síntesis
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a reaction between 4-chloro-3-methoxycarbonylphenylacetic acid and trifluoromethylbenzoic acid in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature of 50-60°C. The reaction is complete after about 1-2 hours. The product is then purified by recrystallization to obtain the desired compound.
Propiedades
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJKQGMDBKJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692056 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262010-37-6 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

